molecular formula C16H10BrN7O2 B267915 10-(4-bromophenyl)-8-(furan-2-yl)-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1,3,9,11-tetraen-13-one

10-(4-bromophenyl)-8-(furan-2-yl)-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1,3,9,11-tetraen-13-one

Cat. No. B267915
M. Wt: 412.2 g/mol
InChI Key: RAIITHIHCNXLLO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

10-(4-bromophenyl)-8-(furan-2-yl)-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1,3,9,11-tetraen-13-one, also known as BPTT, is a heterocyclic compound that has been the subject of scientific research due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of 10-(4-bromophenyl)-8-(furan-2-yl)-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1,3,9,11-tetraen-13-one is not fully understood, but it is believed to involve the inhibition of certain enzymes involved in cancer cell proliferation. 10-(4-bromophenyl)-8-(furan-2-yl)-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1,3,9,11-tetraen-13-one has been shown to inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication and repair. By inhibiting the activity of topoisomerase II, 10-(4-bromophenyl)-8-(furan-2-yl)-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1,3,9,11-tetraen-13-one may prevent the replication and division of cancer cells, leading to their death.
Biochemical and Physiological Effects
10-(4-bromophenyl)-8-(furan-2-yl)-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1,3,9,11-tetraen-13-one has been shown to have several biochemical and physiological effects, including the inhibition of topoisomerase II activity, the induction of apoptosis (programmed cell death), and the inhibition of angiogenesis (the formation of new blood vessels). These effects have been observed in vitro and in vivo, suggesting that 10-(4-bromophenyl)-8-(furan-2-yl)-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1,3,9,11-tetraen-13-one may have potential as a therapeutic agent for the treatment of cancer and other diseases.

Advantages and Limitations for Lab Experiments

One advantage of using 10-(4-bromophenyl)-8-(furan-2-yl)-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1,3,9,11-tetraen-13-one in lab experiments is its potential as a building block for the synthesis of novel materials with unique properties. 10-(4-bromophenyl)-8-(furan-2-yl)-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1,3,9,11-tetraen-13-one has been shown to have a high degree of structural flexibility, which makes it a versatile building block for the synthesis of a wide range of materials. However, one limitation of using 10-(4-bromophenyl)-8-(furan-2-yl)-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1,3,9,11-tetraen-13-one in lab experiments is its complex synthesis method, which requires expertise in organic chemistry and specialized equipment.

Future Directions

There are several future directions for research on 10-(4-bromophenyl)-8-(furan-2-yl)-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1,3,9,11-tetraen-13-one, including the synthesis of novel materials with unique properties, the development of 10-(4-bromophenyl)-8-(furan-2-yl)-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1,3,9,11-tetraen-13-one-based antitumor agents, and the investigation of 10-(4-bromophenyl)-8-(furan-2-yl)-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1,3,9,11-tetraen-13-one as a catalyst for various chemical reactions. Additionally, further studies are needed to fully understand the mechanism of action of 10-(4-bromophenyl)-8-(furan-2-yl)-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1,3,9,11-tetraen-13-one and its potential applications in various fields.

Synthesis Methods

The synthesis of 10-(4-bromophenyl)-8-(furan-2-yl)-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1,3,9,11-tetraen-13-one involves several steps, including the preparation of 4-bromoaniline, furan-2-carbaldehyde, and heptazatriene. These compounds are then combined to form 10-(4-bromophenyl)-8-(furan-2-yl)-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1,3,9,11-tetraen-13-one through a series of reactions, including condensation, cyclization, and oxidation. The synthesis of 10-(4-bromophenyl)-8-(furan-2-yl)-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1,3,9,11-tetraen-13-one is a complex process that requires expertise in organic chemistry and specialized equipment.

Scientific Research Applications

10-(4-bromophenyl)-8-(furan-2-yl)-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1,3,9,11-tetraen-13-one has been studied for its potential applications in various fields, including medicinal chemistry, materials science, and catalysis. In medicinal chemistry, 10-(4-bromophenyl)-8-(furan-2-yl)-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1,3,9,11-tetraen-13-one has been investigated for its potential as an antitumor agent due to its ability to inhibit the activity of certain enzymes involved in cancer cell proliferation. In materials science, 10-(4-bromophenyl)-8-(furan-2-yl)-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1,3,9,11-tetraen-13-one has been studied for its potential as a building block for the synthesis of novel materials with unique properties. In catalysis, 10-(4-bromophenyl)-8-(furan-2-yl)-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1,3,9,11-tetraen-13-one has been investigated for its potential as a catalyst for various chemical reactions.

properties

Product Name

10-(4-bromophenyl)-8-(furan-2-yl)-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1,3,9,11-tetraen-13-one

Molecular Formula

C16H10BrN7O2

Molecular Weight

412.2 g/mol

IUPAC Name

10-(4-bromophenyl)-8-(furan-2-yl)-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1,3,9,11-tetraen-13-one

InChI

InChI=1S/C16H10BrN7O2/c17-9-5-3-8(4-6-9)12-11-13(15(25)20-19-12)18-16-21-22-23-24(16)14(11)10-2-1-7-26-10/h1-7,14,22-23H

InChI Key

RAIITHIHCNXLLO-UHFFFAOYSA-N

Isomeric SMILES

C1=COC(=C1)C2C3=C(N=NC(=O)C3=NC4=NNNN24)C5=CC=C(C=C5)Br

SMILES

C1=COC(=C1)C2C3=C(N=NC(=O)C3=NC4=NNNN24)C5=CC=C(C=C5)Br

Canonical SMILES

C1=COC(=C1)C2C3=C(N=NC(=O)C3=NC4=NNNN24)C5=CC=C(C=C5)Br

Origin of Product

United States

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